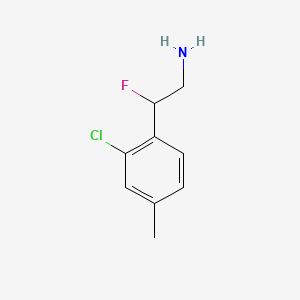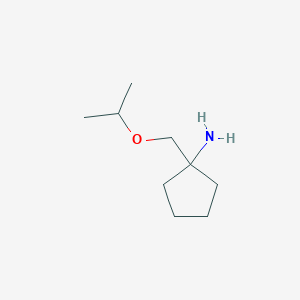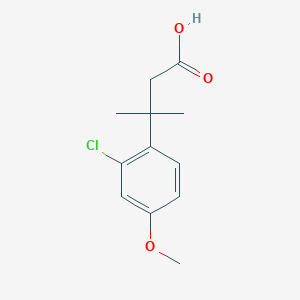
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom and a methoxy group, along with a butanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methoxybenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the butanoic acid side chain. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Hydroxy-4-methoxyphenyl)-3-methylbutanoic acid.
Reduction: 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanol.
Substitution: 3-(2-Amino-4-methoxyphenyl)-3-methylbutanoic acid or 3-(2-Thio-4-methoxyphenyl)-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
- 2-Chloro-4-methoxyphenylacetic acid
- 2-Chloro-4-methoxybenzoic acid
Uniqueness
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the benzene ring and the presence of a butanoic acid side chain. This structural arrangement can impart distinct chemical and biological properties compared to its analogs. For instance, the butanoic acid side chain may enhance its solubility and bioavailability, making it a more suitable candidate for certain applications .
Eigenschaften
Molekularformel |
C12H15ClO3 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)9-5-4-8(16-3)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OLPFGBQMHPOVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)O)C1=C(C=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


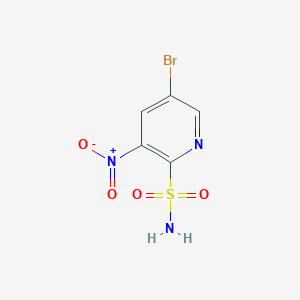

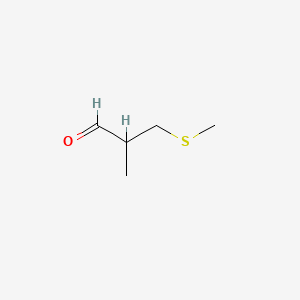
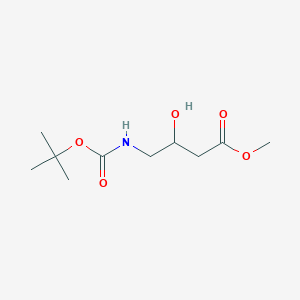
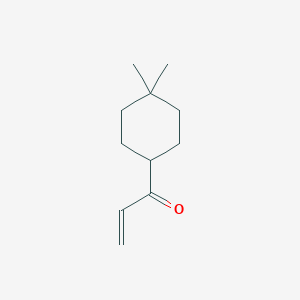
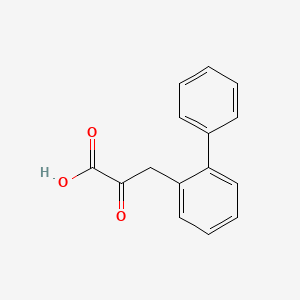
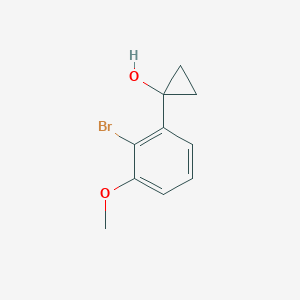
aminehydrochloride](/img/structure/B13610108.png)




